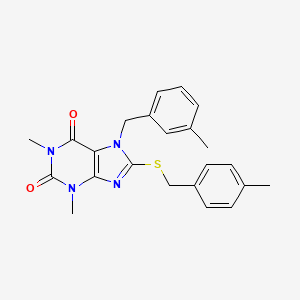

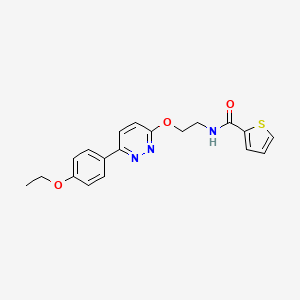

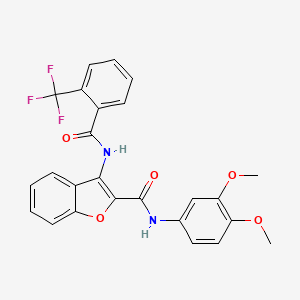

1,3-二甲基-7-(3-甲基苄基)-8-((4-甲基苄基)硫代)-1H-嘌呤-2,6(3H,7H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,3-dimethyl-7-(3-methylbenzyl)-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione and related compounds has been explored in several studies. One approach involves the creation of mixed ligand metal complexes with 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione, which are coordinated with metal ions through the nitrogen atom . Another study describes the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives with carboxybenzyl and 2-chloro/cyanobenzyl groups, which showed inhibitory activities against dipeptidyl peptidase IV (DPP-IV) . Additionally, the use of thietanyl protecting groups has been reported for the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, which allows for the introduction of various substituents at the N7 position .

Molecular Structure Analysis

The molecular structure of these purine derivatives is characterized by the presence of a purine core with various substituents that influence the molecule's properties and interactions. For instance, the study of 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione revealed a layered crystal packing stabilized by hydrogen bonds and electrostatic interactions . The molecular sheets formed by these interactions are interconnected via different stacking motifs, which are significant for the material's properties.

Chemical Reactions Analysis

The chemical reactivity of these purine derivatives is influenced by the presence of functional groups that can participate in various reactions. For example, the thietanyl protecting group used in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones can be removed under mild conditions, allowing for further functionalization of the molecule . The coordination of ligands to metal ions in the mixed ligand metal complexes also exemplifies the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dimethyl-7-(3-methylbenzyl)-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione derivatives are determined by their molecular structure and the nature of their substituents. The studies indicate that these compounds are generally solid and their properties, such as magnetic susceptibility and conductivity, have been measured . The intermolecular interactions present in these molecules, such as hydrogen bonding and electrostatic interactions, play a crucial role in their stability and potential applications in material design .

科学研究应用

合成和化学性质

涉及与指定化合物相似的结构的混合配体-金属配合物的合成和研究,例如 1,3-二甲基-7H-嘌呤-2,6-二酮衍生物,已得到探索。这些研究重点关注它们通过氮原子与金属离子的配位,使用紫外可见光谱和红外光谱等技术表征这些配合物,并评估它们的磁化率和电导率。此类研究为这些化合物在材料科学和配位化学中的化学行为和潜在应用提供了基础知识 (Shaker, 2011)。

生物相互作用和潜在治疗用途

对包括指定化合物的衍生物在内的甲基黄嘌呤的药学相关多晶型的相互作用拓扑的研究揭示了它们多方面的治疗潜力。利用核磁共振和计算建模等技术进行的研究阐明了分子内和分子间相互作用的性质,有助于我们了解这些化合物如何与腺苷受体等生物靶标相互作用。这项研究为针对各种疾病的定制药理特征的药物开发提供了信息 (Latosinska et al., 2014)。

神经退行性疾病研究

对与查询化合物相似的三环黄嘌呤衍生物的研究发现了它们作为神经退行性疾病的多靶点药物的潜力。通过设计衍生物来增强水溶性并评估它们拮抗腺苷受体和抑制单胺氧化酶的能力,科学家们旨在开发既能起到缓解症状又能起到疾病缓解作用的化合物,用于治疗帕金森病和阿尔茨海默病等疾病 (Brunschweiger et al., 2014)。

抗氧化活性和 DNA 切割

微波辅助合成已被用来创建香豆-嘌呤杂化物,包括与指定化合物在结构上相关的衍生物,以研究它们的体外抗氧化活性和 DNA 切割能力。此类研究有助于探索这些化合物在潜在治疗应用中的应用,包括癌症治疗和预防氧化应激相关疾病 (Mangasuli et al., 2019)。

环境应用

已对石油中硫杂环的生物降解,包括二甲基苯并噻吩,进行了研究,以了解微生物活性在分解环境污染物中的作用。假单胞菌菌株对这些化合物进行生物转化的研究为环境中含硫污染物的潜在生物修复策略提供了见解 (Kropp et al., 1996)。

属性

IUPAC Name |

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2S/c1-15-8-10-17(11-9-15)14-30-22-24-20-19(21(28)26(4)23(29)25(20)3)27(22)13-18-7-5-6-16(2)12-18/h5-12H,13-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWCYUOOVGYFGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(N2CC4=CC=CC(=C4)C)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methoxybenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2526304.png)

![2-chloro-N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2526314.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2526317.png)